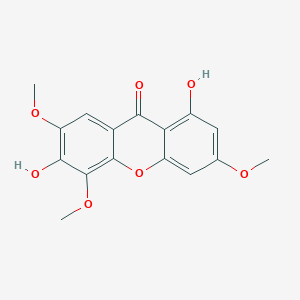

3,8-Dihydroxy-2,4,6-trimethoxyxanthone

Description

1,6-Dihydroxy-3,5,7-trimethoxyxanthen-9-one has been reported in Polygala tenuifolia and Cystopteris fragilis with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxy-3,5,7-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-7-4-9(17)12-10(5-7)23-15-8(13(12)18)6-11(21-2)14(19)16(15)22-3/h4-6,17,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZNVJWQZDSPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415710 | |

| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65008-17-5 | |

| Record name | 9H-Xanthen-9-one, 1,6-dihydroxy-3,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quest for - A Technical Guide to its Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is a specific polysubstituted xanthone (B1684191). While direct reports on the natural occurrence and isolation of this exact compound are scarce in publicly available literature, this guide provides a comprehensive overview based on the isolation of structurally similar xanthones from various plant sources. The methodologies and data presented are synthesized from established research on dihydroxy-trimethoxy substituted xanthones and serve as a robust framework for the prospective discovery and characterization of the title compound. The primary plant families known for producing a rich diversity of xanthones, including those with similar substitution patterns, are the Gentianaceae, Polygalaceae, and Clusiaceae.

Natural Sources of Structurally Related Xanthones

While a definitive natural source for this compound has not been explicitly identified in the reviewed literature, several plant species are known to produce xanthones with a dihydroxy-trimethoxy substitution pattern. These serve as excellent starting points for sourcing the target compound.

Table 1: Quantitative Data of Structurally Similar Xanthones from Natural Sources

| Compound Name | Plant Source | Plant Part Used | Yield/Concentration | Reference |

| 3,8-dihydroxy-1,2,6-trimethoxyxanthone | Polygala japonica | Roots | Not specified | [1] |

| 1,3,7-trihydroxy-2,6-dimethoxyxanthone | Polygala alpestris | Whole Plant | Not specified | [2] |

| 1-hydroxy-3,5,8-trimethoxyxanthone | Swertia multicaulis | Aerial Parts | ~13 g/kg of total xanthones from dry matter | [3][4] |

| 1-hydroxy-3,7,8-trimethoxyxanthone | Swertia purpurascens | Whole Plant | Not specified | [5] |

| 1,5,8-trihydroxy-3-methoxyxanthone | Gentiana azurium | Whole Plant | Not specified | [6][7][8] |

Experimental Protocols: Isolation and Characterization of Dihydroxy-Trimethoxyxanthones

The following is a generalized experimental protocol for the extraction, isolation, and structural elucidation of a dihydroxy-trimethoxyxanthone from a plant source, based on methodologies reported for analogous compounds.

Plant Material Collection and Preparation

-

Collection: The plant material (e.g., roots, whole plant) is collected and authenticated by a plant taxonomist.

-

Drying and Pulverization: The collected plant material is air-dried in the shade at room temperature and then ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Common solvents for xanthone extraction include methanol (B129727), ethanol, or chloroform (B151607). Maceration or Soxhlet extraction are commonly employed techniques.

-

Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity. Xanthones are typically found in the chloroform and ethyl acetate fractions.

Chromatographic Isolation

-

Column Chromatography (CC): The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography showing similar profiles on analytical TLC are pooled and further purified by preparative TLC using a suitable solvent system to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the xanthone scaffold.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as hydroxyls (-OH) and carbonyls (C=O).

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C-NMR: Provides information about the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of a dihydroxy-trimethoxyxanthone from a plant source.

Caption: General workflow for the isolation of this compound.

References

- 1. Three new xanthones from the roots of Polygala japonica Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones Content in Swertia multicaulis D. Don from Nepal [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical constituents of gentianaceae XIV: tetraoxygenated and pentaoxygenated xanthones of Swertia purpurascens Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isolating 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone from plant sources. While this specific xanthone (B1684191) is not widely reported, this document outlines a robust, generalized methodology based on established protocols for the isolation of structurally similar polymethoxyxanthones from plant families known to be rich in these compounds, such as Polygalaceae and Gentianaceae.

Introduction to this compound

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their diverse substitution patterns, including hydroxylation and methoxylation, lead to a wide array of biological activities, making them promising candidates for drug discovery. This compound belongs to the group of polymethoxyxanthones, which have garnered significant interest for their potential pharmacological properties. The isolation and characterization of these compounds are crucial first steps in harnessing their therapeutic potential.

Potential Plant Sources

While the natural occurrence of this compound is not extensively documented, promising sources for its isolation can be inferred from the phytochemical literature on related compounds. The genus Polygala and various species within the Gentianaceae family, such as Swertia and Halenia, are known to produce a rich diversity of polymethoxyxanthones. Notably, the roots of Polygala japonica have been found to contain the closely related isomer, 3,8-dihydroxy-1,2,6-trimethoxyxanthone, suggesting that other Polygala species could be viable targets for isolating the title compound.

Experimental Protocols: A Generalized Approach

The following protocols are a composite of methodologies reported for the successful isolation of polymethoxyxanthones from plant material.

Plant Material Collection and Preparation

-

Collection: The plant material (e.g., roots, aerial parts) should be collected and identified by a plant taxonomist.

-

Drying: The collected material should be air-dried in the shade at room temperature to a constant weight.

-

Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A common approach is sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol (B129727), to fractionate compounds based on their polarity.

-

Procedure:

-

The powdered plant material is macerated with the initial solvent (e.g., n-hexane) at room temperature for a specified period (e.g., 72 hours), with occasional shaking.

-

The extract is filtered, and the process is repeated three times with the same solvent.

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator.

-

The plant residue is then sequentially extracted with the next solvents in the polarity series.

-

Fractionation and Purification

The crude extracts are subjected to various chromatographic techniques to isolate the target compound.

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Chromatography:

-

This technique is effective for separating compounds based on molecular size and is often used for further purification of fractions obtained from silica gel chromatography.

-

Mobile Phase: Methanol is a common solvent for this step.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

This is the final step to obtain the pure compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is often employed.

-

Detection: UV detection at a wavelength where xanthones exhibit strong absorbance (typically around 254 nm and 310 nm).

-

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are characteristic of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the complete substitution pattern and assigning all proton and carbon signals.

Data Presentation

The following tables summarize representative quantitative data for xanthones structurally related to this compound, as specific data for the target compound is not available in the literature.

Table 1: Representative Chromatographic Conditions for Polymethoxyxanthone Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) |

| Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane : Ethyl Acetate (100:0 to 0:100) |

| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol |

| Preparative HPLC | C18 (e.g., 10 x 250 mm, 5 µm) | Methanol : Water (e.g., 60:40 to 90:10) |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Dihydroxy-trimethoxyxanthone Isomer (in CDCl₃, δ in ppm)

| Carbon Position | Chemical Shift (δ) |

| 1 | 162.5 |

| 2 | 97.2 |

| 3 | 166.8 |

| 4 | 92.5 |

| 4a | 157.4 |

| 5a | 144.2 |

| 5 | 137.8 |

| 6 | 148.5 |

| 7 | 115.6 |

| 8 | 108.1 |

| 8a | 107.9 |

| 9 (C=O) | 182.3 |

| OMe | 56.0, 56.2, 61.8 |

Note: This data is for a representative isomer and the actual chemical shifts for this compound will vary.

Visualizations

The following diagrams illustrate the generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Caption: Logical relationship for sourcing and isolating the target xanthone.

This technical guide provides a foundational framework for the successful isolation and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant matrix and available laboratory resources.

An In-depth Technical Guide on the Structure Elucidation of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xanthones represent a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, known for their significant pharmacological potential. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 3,8-dihydroxy-2,4,6-trimethoxyxanthone, a polysubstituted xanthone (B1684191). While this specific molecule may be a novel or less-studied compound, this document outlines a systematic approach to its structural characterization based on established analytical techniques. This guide details the isolation, purification, and spectroscopic analysis, including ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The presented protocols and data interpretations are designed to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Xanthones are a well-established class of natural products, predominantly found in higher plants and fungi. Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research. The specific substitution pattern of hydroxyl and methoxyl groups on the xanthone core is a key determinant of their biological function. The elucidation of the precise chemical structure of novel xanthones, such as the hypothetical this compound, is a critical first step in understanding their structure-activity relationships and potential therapeutic applications. This guide presents a systematic workflow for the structural determination of this target molecule.

Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation from the source material and subsequent purification to obtain a homogenous sample.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered source material (e.g., plant leaves, bark, or roots) is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by solvents of increasing polarity such as ethyl acetate (B1210297) and methanol (B129727). Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.[1][2]

-

Fractionation: The crude extract is then fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on their polarity.[2]

-

Chromatographic Purification: The fractions containing the target xanthone are further purified using a combination of chromatographic methods. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is a standard approach.[3] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used in the final stages to achieve high purity.[4]

-

Purity Assessment: The purity of the isolated compound is assessed by thin-layer chromatography (TLC) under different solvent systems and by analytical HPLC. A single spot on the TLC plate and a single sharp peak in the HPLC chromatogram indicate a high degree of purity.

Spectroscopic Analysis and Structure Elucidation

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides initial evidence for the presence of a xanthone scaffold. Xanthones typically exhibit characteristic absorption bands.[5][6]

Expected UV-Vis Data:

| Band | Wavelength (λmax, nm) | Description |

| I | ~320-380 | Associated with the cinnamoyl chromophore (B-ring and carbonyl group) |

| II | ~240-260 | Associated with the benzoyl chromophore (A-ring) |

Note: The exact λmax values can be influenced by the solvent and the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Expected Mass Spectrometry Data:

| Technique | Ion | m/z (calculated) | Molecular Formula |

| HR-ESI-MS | [M+H]⁺ | 335.0818 | C₁₆H₁₅O₇ |

| [M-H]⁻ | 333.0661 | C₁₆H₁₃O₇ |

Fragmentation Analysis: The fragmentation of the xanthone core often involves retro-Diels-Alder (RDA) reactions and the loss of small molecules like CO, CHO, and methyl radicals from the methoxy (B1213986) groups.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed.[9][10][11][12]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | ~6.35 | s | |

| H-5 | ~6.80 | d | 8.5 |

| H-7 | ~6.95 | d | 8.5 |

| 2-OCH₃ | ~3.90 | s | |

| 4-OCH₃ | ~3.95 | s | |

| 6-OCH₃ | ~4.00 | s | |

| 3-OH | ~5.5-6.5 | br s | |

| 8-OH | ~13.5 | s |

Note: Chemical shifts are predictive and can vary. The downfield shift of the 8-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl group.[13]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Position | δ (ppm) | Position | δ (ppm) |

| C-1 | ~93.0 | C-8 | ~155.0 |

| C-2 | ~158.0 | C-9 | ~182.0 |

| C-3 | ~140.0 | C-4a | ~157.0 |

| C-4 | ~159.0 | C-5a | ~112.0 |

| C-5 | ~120.0 | C-8a | ~108.0 |

| C-6 | ~148.0 | 2-OCH₃ | ~56.0 |

| C-7 | ~115.0 | 4-OCH₃ | ~56.5 |

| C-1a | ~104.0 | 6-OCH₃ | ~57.0 |

Note: These are estimated chemical shifts based on known substituent effects on the xanthone scaffold.

Experimental Protocols for Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of the purified compound in methanol or ethanol (B145695) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer.

-

Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer.

Visualization of Elucidation Workflow and Structure

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its structure elucidation.

Caption: Chemical Structure of this compound.

Caption: Workflow for the Structure Elucidation of a Natural Product.

Potential Signaling Pathway Involvement

Given the known biological activities of many xanthones, it is plausible that this compound could interact with various cellular signaling pathways. For instance, many phenolic compounds are known to modulate inflammatory pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Conclusion

The structural elucidation of novel natural products like this compound is a systematic process that relies on the synergistic application of various analytical techniques. This guide provides a comprehensive framework, from isolation and purification to detailed spectroscopic analysis, for the unambiguous determination of its chemical structure. The methodologies and predictive data presented herein are intended to aid researchers in the fields of natural product chemistry and drug discovery in their efforts to identify and characterize new bioactive compounds. The elucidation of such structures is paramount for the future development of new therapeutic agents.

References

- 1. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aca.unram.ac.id [aca.unram.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure elucidation and NMR assignments for two xanthone derivatives from a mangrove endophytic fungus (No. ZH19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Spectroscopic Blueprint of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analytical overview of the xanthone (B1684191) derivative, 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. Due to the absence of direct experimental data in reviewed scientific literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis for this class of compounds. It also outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectrometry fragmentation for this compound. These predictions are derived from the analysis of structurally analogous xanthone derivatives and fundamental principles of NMR and MS.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 6.3 - 6.5 | s | - |

| H-5 | ~ 6.6 - 6.8 | d | ~ 8.5 |

| H-7 | ~ 6.5 - 6.7 | d | ~ 8.5 |

| 2-OCH₃ | ~ 3.8 - 4.0 | s | - |

| 4-OCH₃ | ~ 3.9 - 4.1 | s | - |

| 6-OCH₃ | ~ 3.8 - 4.0 | s | - |

| 3-OH | ~ 12.0 - 13.0 | s (br) | - |

| 8-OH | ~ 9.0 - 10.0 | s (br) | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 90 - 95 |

| C-2 | ~ 160 - 165 |

| C-3 | ~ 165 - 170 |

| C-4 | ~ 155 - 160 |

| C-4a | ~ 150 - 155 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 145 - 150 |

| C-7 | ~ 110 - 115 |

| C-8 | ~ 150 - 155 |

| C-8a | ~ 105 - 110 |

| C-9 | ~ 180 - 185 |

| C-9a | ~ 100 - 105 |

| C-10a | ~ 140 - 145 |

| 2-OCH₃ | ~ 55 - 60 |

| 4-OCH₃ | ~ 55 - 60 |

| 6-OCH₃ | ~ 55 - 60 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) of this compound

| m/z (predicted) | Ion Identity | Description |

| 348 | [M]⁺ | Molecular Ion |

| 333 | [M - CH₃]⁺ | Loss of a methyl radical |

| 318 | [M - 2CH₃]⁺ | Loss of two methyl radicals |

| 303 | [M - 3CH₃]⁺ | Loss of three methyl radicals |

| 196 | [Fragment A]⁺ | Retro-Diels-Alder (RDA) fragmentation product |

| 152 | [Fragment B]⁺ | Retro-Diels-Alder (RDA) fragmentation product |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

-

2D NMR (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the proton signals and analyze the multiplicities and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

Electron Ionization (EI) for fragmentation analysis:

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Electrospray Ionization (ESI) for accurate mass determination:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes.

-

Use a high-resolution setting to determine the accurate mass of the molecular ion and calculate the elemental composition.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ or [M-H]⁻ in ESI).

-

Analyze the fragmentation pattern to deduce the structure of the compound. Common fragmentation pathways for xanthones include Retro-Diels-Alder (RDA) reactions and losses of small neutral molecules or radicals (e.g., CH₃, CO).

-

Compare the observed accurate mass with the theoretical mass of this compound to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

The Biosynthesis of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of higher plants and fungi, renowned for their diverse pharmacological activities. Among these, 3,8-Dihydroxy-2,4,6-trimethoxyxanthone stands out as a promising scaffold for drug development due to its potential therapeutic properties. Understanding its biosynthesis is crucial for harnessing its full potential through biotechnological production and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of this polymethoxyxanthone, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the well-established xanthone (B1684191) biosynthetic pathway, originating from the shikimate pathway. This pathway culminates in the formation of a central benzophenone (B1666685) intermediate, which then undergoes a series of enzymatic modifications, including cyclization, hydroxylation, and O-methylation, to yield the final product.

Formation of the Benzophenone Scaffold

The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways. A key enzyme, Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone (B1214741).[1][2] This benzophenone scaffold serves as the foundational structure for subsequent modifications.

Oxidative Cyclization to the Xanthone Core

The newly formed benzophenone undergoes an intramolecular oxidative C-O phenol (B47542) coupling reaction to form the characteristic tricyclic xanthone core. This crucial step is catalyzed by a cytochrome P450 monooxygenase .[3][4] Specifically, enzymes from the CYP81AA family have been shown to catalyze the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone to 2,3',4,6-tetrahydroxybenzophenone, which then cyclizes to form either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone.[3][5] For the biosynthesis of this compound, a plausible precursor is 1,3,5,8-tetrahydroxyxanthone.

Tailoring Reactions: Hydroxylation and O-Methylation

Following the formation of the core xanthone structure, a series of tailoring reactions, primarily hydroxylation and O-methylation, are responsible for the final substitution pattern of this compound.

-

Hydroxylation: Additional hydroxyl groups can be introduced onto the xanthone core by specific cytochrome P450 hydroxylases . The precise hydroxylase responsible for the C-8 position in the context of this specific molecule is yet to be fully characterized.

-

O-Methylation: The hydroxyl groups are then selectively methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[6][7] The biosynthesis of this compound requires at least three distinct O-methylation steps at positions 2, 4, and 6. The specific OMTs and the exact sequence of these methylation events are areas of active research. Studies on polymethoxyxanthones in plants like Centaurium erythraea suggest the presence of a suite of OMTs with varying substrate and positional specificities.[8][9][10]

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (BPS, CYPs, OMTs) for in vitro characterization.

Protocol:

-

Gene Isolation: Isolate the full-length cDNA of the target enzyme from a suitable plant source (e.g., Centaurium erythraea) using RT-PCR with gene-specific primers.

-

Vector Construction: Clone the amplified cDNA into an appropriate expression vector (e.g., pET vectors for E. coli or pYES2 for yeast). The vector should contain a suitable tag (e.g., His-tag, GST-tag) for affinity purification.

-

Heterologous Expression:

-

E. coli Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Yeast Expression (for P450s): Transform the expression construct into a suitable Saccharomyces cerevisiae strain. Induce protein expression with galactose. Co-expression with a cytochrome P450 reductase (CPR) is often necessary for P450 activity.

-

-

Protein Purification:

-

Lyse the cells by sonication or French press.

-

Centrifuge to pellet cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Assess purity by SDS-PAGE.

-

Enzyme Assays

a) Benzophenone Synthase (BPS) Assay:

Objective: To determine the activity and substrate specificity of recombinant BPS.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified BPS enzyme, benzoyl-CoA (substrate), malonyl-CoA, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the 2,4,6-trihydroxybenzophenone formed.

b) Cytochrome P450 (CYP) Hydroxylase and Cyclase Assays:

Objective: To determine the activity of recombinant CYP enzymes in hydroxylation and cyclization reactions.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP enzyme (microsomal fraction from yeast expression is often used), the appropriate benzophenone or xanthone substrate, NADPH (as a cofactor), and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature with shaking.

-

Extraction: Extract the products with an organic solvent.

-

Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated and/or cyclized products.

c) O-Methyltransferase (OMT) Assay:

Objective: To determine the activity and regioselectivity of recombinant OMTs.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified OMT enzyme, the hydroxylated xanthone substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Extraction: Extract the methylated products.

-

Analysis: Analyze the products by HPLC or LC-MS to identify the specific methylated xanthone and determine the position of methylation.

Quantitative Data

Currently, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetic parameters or in planta intermediate concentrations, are not extensively available in the literature. However, related studies on xanthone biosynthesis provide a framework for the types of data that are crucial for a comprehensive understanding.

Table 1: Key Quantitative Parameters in Xanthone Biosynthesis

| Parameter | Description | Typical Range of Values (from related studies) | Analytical Method |

| Enzyme Kinetics | |||

| Km (BPS) for benzoyl-CoA | Michaelis constant, indicating substrate affinity. | 10 - 50 µM | HPLC-based enzyme assay |

| kcat (BPS) | Catalytic constant, turnover number. | 0.1 - 1.0 s-1 | HPLC-based enzyme assay |

| Km (OMT) for xanthone substrate | Michaelis constant for the xanthone substrate. | 5 - 100 µM | HPLC or LC-MS based assay |

| Km (OMT) for SAM | Michaelis constant for the methyl donor. | 10 - 200 µM | HPLC or LC-MS based assay |

| In Planta Analysis | |||

| Intermediate Concentrations | Levels of biosynthetic intermediates in plant tissues. | ng/g to µg/g fresh weight | LC-MS/MS |

| Final Product Titer | Concentration of the final xanthone product. | µg/g to mg/g fresh weight | HPLC, LC-MS |

Experimental and Logical Workflows

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion

The biosynthesis of this compound follows a complex and tightly regulated pathway involving a series of enzymatic reactions. While the general framework of xanthone biosynthesis is established, the specific enzymes and the precise sequence of hydroxylation and O-methylation events leading to this particular polymethoxyxanthone require further investigation. The experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to unravel the remaining mysteries of its formation. A deeper understanding of this pathway will undoubtedly accelerate the development of novel therapeutics and biotechnological production platforms for this valuable natural product.

References

- 1. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Methoxylated xanthones in the quality control of small centaury (Centaurium erythraea) flowering tops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical, Chemical, and Biological Properties of Dihydroxy-Trimethoxyxanthones

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. The xanthone (B1684191) core can be substituted with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a vast array of derivatives with diverse biological activities. Dihydroxy-trimethoxy substituted xanthones, in particular, have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide aims to provide a detailed overview of the physicochemical properties, spectral data, and biological activities of representative dihydroxy-trimethoxyxanthone isomers, offering valuable insights for researchers in the field of drug discovery and development.

Physicochemical and Spectral Properties

The physical and spectral properties of xanthones are crucial for their identification, characterization, and understanding of their structure-activity relationships. The following tables summarize the available data for several dihydroxy-trimethoxyxanthone isomers.

Table 1: Physical Properties of Dihydroxy-Trimethoxyxanthone Isomers

| Property | 1,6-Dihydroxy-3,5,7-trimethoxyxanthone | 1,7-Dihydroxy-3,4,8-trimethoxyxanthone | 1-Hydroxy-3,7-dimethoxyxanthone | 1,3,6-Trihydroxy-5-methoxyxanthone |

| Molecular Formula | C₁₆H₁₄O₇ | C₁₆H₁₄O₇ | C₁₅H₁₂O₅ | C₁₄H₁₀O₆ |

| Molecular Weight | 318.28 g/mol | 318.28 g/mol | 272.25 g/mol | 274.22 g/mol |

| Physical Description | Not specified | Not specified | Solid | Solid |

| Melting Point | Not specified | Not specified | 169 - 170 °C[1] | 290 - 291 °C[2] |

| Solubility | Not specified | Not specified | Not specified | Not specified |

Table 2: Spectral Data of Dihydroxy-Trimethoxyxanthone Isomers

| Spectral Data | 1,6-Dihydroxy-3,5,7-trimethoxyxanthone | 1,7-Dihydroxy-3,4,8-trimethoxyxanthone | 1-Hydroxy-5,6,7-trimethoxyxanthone (HTX) |

| ¹H-NMR (Solvent) | Not specified | Not specified | (Acetone-d₆, 500 MHz)[3] |

| ¹H-NMR Chemical Shifts (δ ppm) | Not specified | Not specified | δ 6.93 (1H, d, J = 8.3 Hz, H-2), 7.13 (1H, d, J = 8.3 Hz, H-4), 7.19 (1H, s, H-8), 7.68 (1H, t, J = 8.3 Hz, H-3), 12.68 (1H, brs, 1-OH), 3.94 (3H, s, 5-OCH₃), 3.93 (3H, s, 6-OCH₃), 3.95 (3H, s, 7-OCH₃)[3] |

| ¹³C-NMR (Solvent) | (C₅D₅N)[4] | (C₅D₅N)[5] | Not specified |

| ¹³C-NMR Chemical Shifts (δ ppm) | A full spectrum is available for viewing with a free account on SpectraBase.[4] | A full spectrum is available for viewing with a free account on SpectraBase.[5] | Not specified |

| Mass Spectrometry | Not specified | Not specified | Not specified |

Synthesis and Characterization

The synthesis of dihydroxy-trimethoxyxanthones can be achieved through various methods, with the most common being the Grover, Shah, and Shah reaction or modifications thereof. This typically involves the condensation of a dihydroxybenzoic acid with a trimethoxyphenol in the presence of a condensing agent like polyphosphoric acid or Eaton's reagent.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of dihydroxy-trimethoxyxanthones.

Experimental Protocol: Synthesis of a Hydroxyxanthone Derivative (Illustrative Example)

The following is a representative protocol for the synthesis of a hydroxyxanthone, which can be adapted for dihydroxy-trimethoxyxanthone synthesis.

Materials:

-

2,6-dihydroxybenzoic acid

-

Phenol (B47542) (or a substituted phenol)

-

Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for elution

Procedure:

-

A mixture of 2,6-dihydroxybenzoic acid (1 equivalent) and the corresponding phenol (1.1 equivalents) is added to Eaton's reagent.

-

The reaction mixture is heated (e.g., at 75°C) for a specified period (e.g., 30 minutes) with stirring. Microwave irradiation can also be employed to accelerate the reaction.

-

After cooling to room temperature, the mixture is poured into ice-cold water and stirred.

-

The aqueous mixture is extracted with ethyl acetate.

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

The purified product is characterized by spectroscopic techniques (NMR, MS, IR) and its melting point is determined.

Biological Activities and Signaling Pathways

Dihydroxy-trimethoxyxanthones and their analogs have been reported to exhibit a range of biological activities. A notable example is 1-hydroxy-5,6,7-trimethoxyxanthone (HTX), which has demonstrated significant in vivo antimalarial activity.

Antimalarial Activity of 1-Hydroxy-5,6,7-trimethoxyxanthone (HTX)

HTX, isolated from Mammea siamensis, has shown potent activity against Plasmodium berghei in a mouse model.[3][6]

Key Findings:

-

HTX at 10 mg/kg body weight significantly suppressed parasitemia in infected mice by 74.26%.[3][6]

-

The compound demonstrated a dose-dependent effect, with lower doses showing reduced but still significant suppression.[3][6]

-

Acute toxicity studies indicated that HTX is well-tolerated at effective doses, with no observed mortality or significant behavioral changes.[3][6]

Pharmacokinetic Profile of HTX

Understanding the pharmacokinetic properties of a compound is crucial for its development as a drug.

Table 3: Pharmacokinetic Parameters of HTX in Mice (Intraperitoneal Administration) [3][6]

| Parameter | Value |

| Cmax (Maximum Concentration) | 94.02 ng/mL |

| Tmax (Time to Cmax) | 0.5 h |

| MRT (Mean Residence Time) | 14.80 h |

| t₁/₂ (Elimination Half-life) | 13.88 h |

The long elimination half-life of HTX is a promising characteristic for a potential antimalarial drug.[6]

Potential Anti-inflammatory Signaling Pathway

While not specifically demonstrated for a dihydroxy-trimethoxyxanthone, a related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit inflammation by suppressing the TLR4/NF-κB signaling pathway in macrophages.[7] This suggests a potential mechanism of action for other hydroxylated and methoxylated xanthones.

Caption: A hypothesized anti-inflammatory signaling pathway for dihydroxy-trimethoxyxanthones based on related compounds.

Experimental Protocols for Biological Evaluation

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This protocol is based on the study of 1-hydroxy-5,6,7-trimethoxyxanthone.[3][6]

Animals: Swiss albino mice.

Parasite: Plasmodium berghei.

Procedure:

-

Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Two hours post-infection, the test compound (dissolved in a suitable vehicle) is administered intraperitoneally at various doses.

-

Treatment is continued daily for four consecutive days.

-

On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

-

The percentage of suppression of parasitemia is calculated for each dose group relative to a control group receiving only the vehicle.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a common method to assess the cytotoxic potential of a compound against cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated for another few hours, during which viable cells metabolize MTT into a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

While specific data on 3,8-Dihydroxy-2,4,6-trimethoxyxanthone remains elusive, the information gathered on its close analogs provides a strong foundation for predicting its physicochemical properties and biological potential. The presented data on various dihydroxy-trimethoxyxanthone isomers highlight their potential as valuable scaffolds for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological activities of this and other novel xanthone derivatives. Further research is warranted to isolate or synthesize this compound and to fully elucidate its chemical and biological profile.

References

- 1. 1-Hydroxy-3,7-dimethoxyxanthone | C15H12O5 | CID 5488808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,6-Trihydroxy-5-methoxyxanthone | C14H10O6 | CID 5493675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. malariaworld.org [malariaworld.org]

- 7. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Polysubstituted Xanthones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough literature review reveals no specific studies published on a xanthone (B1684191) with the precise substitution pattern of 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. Therefore, this technical guide provides a comprehensive overview of the methodologies, data presentation, and known signaling pathways for structurally related dihydroxy-trimethoxyxanthones and other polysubstituted xanthones. The information herein is intended to serve as a foundational resource for researchers interested in the evaluation and development of novel xanthone-based therapeutics.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in the scientific community due to their wide array of pharmacological activities.[1][2] These natural products, found in various plants, fungi, and lichens, have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][4] The biological activity of a xanthone derivative is highly dependent on the type, number, and position of its substituents on the tricyclic core.[1] This guide will explore the common experimental protocols used to assess the therapeutic potential of xanthones, present quantitative data in a structured format for comparative analysis, and visualize a key signaling pathway modulated by this class of compounds.

Physicochemical and Pharmacokinetic Properties (Illustrative Examples)

The following table summarizes typical physicochemical and pharmacokinetic data that would be determined for a novel xanthone derivative. The values presented are hypothetical and for illustrative purposes only, based on general characteristics of similar compounds.

| Property | Value | Method | Reference |

| Molecular Weight | 318.29 g/mol | Calculation | N/A |

| LogP | 3.5 | HPLC | [5] |

| pKa | 7.8 | Potentiometric titration | N/A |

| Solubility | <10 µg/mL in water | Shake-flask method | N/A |

| Caco-2 Permeability | 1.5 x 10⁻⁶ cm/s | In vitro cell assay | N/A |

| Plasma Protein Binding | 95% | Equilibrium dialysis | N/A |

| t₁/₂ (human liver microsomes) | 45 min | In vitro metabolism assay | N/A |

Biological Activity: Quantitative Data (Illustrative Examples)

The biological activities of xanthones are typically quantified using various in vitro assays. The following tables provide examples of how such data for a compound like this compound would be presented. The data shown are representative values from studies on other polysubstituted xanthones.

Cytotoxicity Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 15.8 - 16.7 | [6] |

| HT-29 | Colon Cancer | 1.7 - 9.1 | [7] |

| HepG2 | Hepatocellular Carcinoma | 18.00 ± 0.84 | [8] |

| A549 | Lung Cancer | 3.90 - 5.50 | [1] |

| PC-3 | Prostate Cancer | 3.20 - 4.60 | [1] |

Antioxidant Activity

| Assay | IC₅₀ (µM) or % Inhibition | Reference | |---|---|---|---| | DPPH Radical Scavenging | 31.7% inhibition |[9] | | Ferric Reducing Antioxidant Power (FRAP) | 0.184 ± 0.003 mM Fe²⁺/L |[9] | | Superoxide Radical Scavenging | IC₅₀: 2,171.5 µM (for glutathione, for comparison) |[10] | | Hydroxyl Radical Scavenging | Better than α-mangostin (IC₅₀: 8000 µM) |[10] |

Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Reference | |---|---|---|---| | α-Glucosidase | 43.3 µg/mL (for an enriched fraction) |[11] | | α-Amylase | 54.9% - 94.1% inhibition |[11] | | NF-κB (p65 activation) | 3.2 - 19.0 |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the study of xanthones.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][13]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

-

Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The xanthone compound is dissolved to create a series of concentrations.

-

Reaction: The xanthone solution is mixed with the DPPH solution in a 96-well plate or cuvettes. The reaction is allowed to proceed in the dark for a specific time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is determined from a dose-response curve.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a fundamental analytical technique for the separation, identification, and quantification of individual components in a mixture.

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column (e.g., C18), and a detector (e.g., PDA or UV-Vis) is used.

-

Mobile Phase: A suitable mobile phase, often a gradient of two or more solvents (e.g., acetonitrile (B52724) and water with an acid modifier like formic acid), is employed to achieve optimal separation.

-

Sample Preparation: The xanthone compound is accurately weighed and dissolved in a suitable solvent to prepare a stock solution. Calibration standards are prepared by serial dilution.

-

Analysis: A small volume of the sample is injected into the HPLC system. The retention time and peak area are recorded.

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of the xanthone in an unknown sample is determined from this curve.[5]

Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating various cellular signaling pathways. One of the well-documented pathways is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a critical role in inflammation and cancer.

Figure 1. Inhibition of the NF-κB signaling pathway by a xanthone derivative.

The diagram above illustrates how a xanthone derivative can inhibit the NF-κB signaling pathway. By inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκBα are prevented. This leads to the sequestration of the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of genes involved in inflammation and cell proliferation.[7][14]

Conclusion

While specific data on this compound is not currently available, the broader family of polysubstituted xanthones represents a promising class of natural products with significant therapeutic potential. The experimental protocols, data presentation formats, and understanding of key signaling pathways outlined in this guide provide a solid framework for the investigation of novel xanthone derivatives. Future research into compounds with this specific substitution pattern could uncover unique biological activities and contribute to the development of new therapeutic agents for a range of diseases.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Xanthone: A Technical Guide to the Dihydroxy-Trimethoxyxanthone Core

Introduction

The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone nucleus, is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities. Among these, poly-oxygenated derivatives, such as dihydroxy-trimethoxyxanthones, are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery. These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Discovery and Isolation of Dihydroxy-Trimethoxyxanthones

Dihydroxy-trimethoxyxanthones are predominantly isolated from terrestrial plants, particularly from the families Clusiaceae (e.g., Calophyllum, Garcinia), Gentianaceae, and Polygalaceae. The general workflow for their discovery and isolation from a natural source is depicted below.

Experimental Protocol: Solvent Extraction and Fractionation

A typical protocol for the extraction and initial fractionation of xanthones from a plant source is as follows:

-

Preparation of Plant Material: The selected plant part (e.g., 1 kg of dried leaves) is ground into a fine powder.

-

Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent, often starting with a nonpolar solvent and increasing polarity. A common method is sequential extraction with hexane, chloroform (B151607), and methanol at room temperature for 72 hours for each solvent.

-

Concentration: The extracts from each solvent are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Fractionation: The most promising crude extract (often the chloroform or ethyl acetate fraction based on preliminary screening) is subjected to further fractionation. This is typically achieved through column chromatography over silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate and then methanol).

-

Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing xanthone-like compounds (visualized under UV light and with staining reagents like ceric sulfate).

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Data for a Representative Dihydroxy-Trimethoxyxanthone

The following table summarizes the kind of spectroscopic data that would be expected for a dihydroxy-trimethoxyxanthone. The exact values will vary depending on the specific isomer.

| Technique | Observed Features |

| UV-Vis | Maxima around 240-260, 310-330, and 360-380 nm, characteristic of the xanthone chromophore. |

| IR (KBr) | Absorption bands for hydroxyl groups (~3400 cm⁻¹), carbonyl group (~1650 cm⁻¹), and aromatic C=C bonds (~1600, 1450 cm⁻¹). |

| ¹H NMR | Signals for aromatic protons (δ 6.0-8.0), methoxy (B1213986) groups (δ 3.8-4.1), and hydroxyl groups (chelated OH > δ 10). |

| ¹³C NMR | Resonances for a carbonyl carbon (δ > 180), oxygenated aromatic carbons (δ 140-165), non-oxygenated aromatic carbons (δ 90-130), and methoxy carbons (δ 55-65). |

| HR-MS | Provides the exact mass and allows for the determination of the molecular formula. |

Biological Activities and Signaling Pathways

While specific data for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone is lacking, many poly-oxygenated xanthones exhibit significant biological activities. A common area of investigation is their anticancer potential.

In Vitro Cytotoxicity

The cytotoxicity of xanthones is often evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the xanthone compound for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 1: Representative Cytotoxicity Data for Poly-oxygenated Xanthones

| Compound Class | Cell Line | IC₅₀ (µM) |

| Dihydroxy-trimethoxyxanthone Analog A | A549 (Lung Carcinoma) | 15.2 |

| Dihydroxy-trimethoxyxanthone Analog A | MCF-7 (Breast Cancer) | 9.8 |

| Dihydroxy-trimethoxyxanthone Analog B | HeLa (Cervical Cancer) | 22.5 |

| Dihydroxy-trimethoxyxanthone Analog B | PC-3 (Prostate Cancer) | 18.7 |

Note: The data in this table is representative and compiled from studies on various dihydroxy-trimethoxyxanthone isomers for illustrative purposes.

Mechanism of Action: Apoptosis Induction

Many cytotoxic xanthones induce apoptosis (programmed cell death) in cancer cells. A common signaling pathway implicated is the intrinsic apoptotic pathway, which involves the mitochondria.

Synthesis of Poly-oxygenated Xanthones

The chemical synthesis of poly-oxygenated xanthones is crucial for confirming the structure of natural products and for generating analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the condensation of a substituted benzoic acid with a poly-hydroxylated benzene (B151609) derivative, followed by cyclization.

Conclusion

The dihydroxy-trimethoxyxanthone scaffold represents a promising class of natural products with significant therapeutic potential. While the specific compound this compound remains to be extensively characterized in the scientific literature, the methodologies for the isolation, structure elucidation, and biological evaluation of related compounds are well-established. This guide provides a foundational understanding of these processes, offering valuable insights for researchers venturing into the study of these fascinating molecules. Further phytochemical investigations of unexplored plant species and the development of novel synthetic routes will undoubtedly lead to the discovery and development of new dihydroxy-trimethoxyxanthone-based therapeutic agents.

Potential Biological Activities of Xanthone Derivatives: A Technical Guide

Disclaimer: No specific biological activity data has been published for 3,8-Dihydroxy-2,4,6-trimethoxyxanthone. This technical guide summarizes the biological activities, experimental protocols, and signaling pathways of structurally similar dihydroxy-trimethoxyxanthone derivatives and other related xanthones to provide a predictive profile of potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Biological Activities of Related Xanthones

Xanthone (B1684191) derivatives, a class of polyphenolic compounds, have garnered significant attention in drug discovery due to their wide range of pharmacological properties. Based on the available literature for structurally related compounds, this compound is anticipated to exhibit potent anticancer, antioxidant, and anti-inflammatory activities. The presence of multiple hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is crucial for these biological effects, influencing the molecule's ability to scavenge free radicals, modulate signaling pathways, and interact with enzymatic targets.

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of structurally similar xanthone derivatives.

Table 1: Cytotoxic Activity of Xanthone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| α-Mangostin | K562 (Chronic Myelogenous Leukemia) | 2.23 ± 0.13 | [1] |

| Soulattrin | K562 (Chronic Myelogenous Leukemia) | 5.28 ± 0.22 | [1] |

| Caloxanthone C | K562 (Chronic Myelogenous Leukemia) | 18.20 ± 0.76 | [1] |

| Phylattrin | K562 (Chronic Myelogenous Leukemia) | 22.10 ± 0.61 | [1] |

| Brasixanthone B | K562 (Chronic Myelogenous Leukemia) | 31.00 ± 0.21 | [1] |

| Oliganthone B | A549 (Lung Cancer) | 3.9 ± 0.86 | [1] |

| Gaudichaudione H | A549 (Lung Cancer) | 3.0 ± 0.49 | [1] |

| Cantleyanone | A549 (Lung Cancer) | 2.9 ± 0.42 | [1] |

| Jacareubin | HeLa (Cervical Cancer) | 11.43 | [1] |

| Cowanin | HeLa (Cervical Cancer) | 11.68 | [1] |

| Cowanol | HeLa (Cervical Cancer) | 12.19 | [1] |

| α-Mangostin | HeLa (Cervical Cancer) | 13.69 | [1] |

| β-Mangostin | HeLa (Cervical Cancer) | 12.78 | [1] |

| Fuscaxanthone I | HeLa (Cervical Cancer) | 17.20 | [1] |

| Kaennacowanol A | HeLa (Cervical Cancer) | 16.70 | [1] |

| Garcinone D | HeLa (Cervical Cancer) | 22.58 | [1] |

| 1-Isomagostin | HeLa (Cervical Cancer) | 34.04 | [1] |

| Compound 5 (a novel xanthone derivative) | WiDR (Colon Cancer) | 37.8 | [2] |

| 1b (1-O-(2-epoxypropyl)-3-hydroxy-9H-xanthen-9-one) | MCF-7 (Breast Cancer) | 3.28 | [3] |

| 1b (1-O-(2-epoxypropyl)-3-hydroxy-9H-xanthen-9-one) | HeLa (Cervical Cancer) | 23.3 | [3] |

Table 2: Anti-inflammatory Activity of Xanthone Derivatives

| Compound | Assay | Inhibition | Concentration | Cell Line | Reference |

| α-Mangostin | Nitric Oxide (NO) Production | 83.42% | 50 µM | RAW 264.7 | [4] |

| Rubraxanthone | Nitric Oxide (NO) Production | 23.86% | 50 µM | RAW 264.7 | [4] |

| Tetraprenyltoluquinone | Nitric Oxide (NO) Production | 80.98% | 50 µM | RAW 264.7 | [4] |

Table 3: Anticholinesterase Activity of Xanthone Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Acetylcholinesterase (AChE) | 2.61 ± 0.13 | [5] |

| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Butyrylcholinesterase (BuChE) | 0.51 ± 0.01 | [5] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test xanthone compound and incubate for another 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[6]

Protocol:

-

DPPH Solution Preparation: Prepare a working solution of DPPH in methanol (B129727) or ethanol.[6]

-

Sample Reaction: Mix the test xanthone compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.[6]

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[6]

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with the test xanthone compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.[7]

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[4]

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540-550 nm, which corresponds to the amount of nitrite (B80452) (a stable product of NO).[4]

-

Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-treated control.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for the anticancer and anti-inflammatory effects of xanthone derivatives.

Anticancer Signaling Pathways

Xanthones have been shown to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[8]

Caption: Anticancer signaling pathways targeted by xanthone derivatives.

Xanthone derivatives can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[9] They have also been shown to suppress the activation of STAT3 and FAK, transcription factors involved in cell proliferation and migration.[10] Furthermore, many xanthones induce apoptosis (programmed cell death) in cancer cells.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activities of a novel xanthone derivative is outlined below.

Caption: General workflow for screening biological activities of xanthones.

This workflow begins with the synthesis or isolation of the xanthone compound, followed by a series of in vitro assays to evaluate its primary biological activities. Promising candidates then proceed to more detailed mechanistic studies to identify their molecular targets and signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]